molecular formula C15H10O2 B3023531 2-(Phenylethynyl)benzoic acid CAS No. 1084-95-3

2-(Phenylethynyl)benzoic acid

Cat. No.: B3023531
CAS No.: 1084-95-3
M. Wt: 222.24 g/mol
InChI Key: IJPBPBZPJIUTFD-UHFFFAOYSA-N
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Description

2-(Phenylethynyl)benzoic acid is an organic compound with the molecular formula C15H10O2. It is a derivative of benzoic acid, where a phenylethynyl group is attached to the second carbon of the benzoic acid ring. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)benzoic acid typically involves the reaction of 2-iodobenzoic acid with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The palladium catalyst facilitates the coupling of the phenylacetylene with the 2-iodobenzoic acid, forming the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylethynyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a phenylethyl derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of phenylethylbenzoic acid.

    Substitution: Formation of halogenated benzoic acid derivatives.

Scientific Research Applications

2-(Phenylethynyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Phenylethynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Benzoic Acid: The parent compound, lacking the phenylethynyl group.

    Phenylacetic Acid: Contains a phenyl group attached to an acetic acid moiety.

    Phenylpropiolic Acid: Contains a phenyl group attached to a propiolic acid moiety.

Comparison: 2-(Phenylethynyl)benzoic acid is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the phenylethynyl group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name

2-(2-phenylethynyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPBPBZPJIUTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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